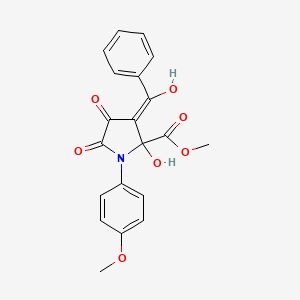
methyl 2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom. The presence of multiple functional groups, including benzoyl, methoxy, and hydroxyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction may begin with the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the benzoyl and methoxyphenyl groups via Friedel-Crafts acylation and etherification reactions, respectively. The final step often involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of benzoyl derivatives or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound may serve as a lead compound for drug development. Its structural features can be modified to enhance its pharmacological properties and reduce potential side effects. It may also be used as a reference compound in pharmacokinetic and pharmacodynamic studies.
Industry
In industry, this compound can be utilized in the development of new materials, such as polymers or coatings. Its unique chemical properties can contribute to the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-benzoyl-2,4-dihydroxy-1-phenyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Methyl 3-benzoyl-2,4-dihydroxy-1-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Methyl 3-benzoyl-2,4-dihydroxy-1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and biological activity. The combination of benzoyl, hydroxyl, and methoxy groups in the same molecule provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C20H17NO7 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl (3E)-2-hydroxy-3-[hydroxy(phenyl)methylidene]-1-(4-methoxyphenyl)-4,5-dioxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H17NO7/c1-27-14-10-8-13(9-11-14)21-18(24)17(23)15(20(21,26)19(25)28-2)16(22)12-6-4-3-5-7-12/h3-11,22,26H,1-2H3/b16-15- |
InChI Key |
TXORKZCAWZPGLH-NXVVXOECSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=O)/C(=C(\C3=CC=CC=C3)/O)/C2(C(=O)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=O)C(=C(C3=CC=CC=C3)O)C2(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















